molecular formula C13H21N3O B1517977 2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol CAS No. 955368-98-6

2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol

Cat. No.: B1517977
CAS No.: 955368-98-6
M. Wt: 235.33 g/mol
InChI Key: CKIWSLHKXHTLPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol is a useful research compound. Its molecular formula is C13H21N3O and its molecular weight is 235.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol, also known by its CAS number 955368-98-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H21N3OC_{13}H_{21}N_{3}O, and it features a piperazine ring, which is common in many bioactive compounds. Its structure can be represented as follows:

IUPAC Name 2[4(4amino2methylphenyl)1piperazinyl]1ethanol\text{IUPAC Name }this compound

Antidepressant Effects

Research has indicated that compounds containing piperazine moieties often exhibit antidepressant properties. The structural similarity of this compound to known antidepressants suggests potential efficacy in treating mood disorders. A study demonstrated that related piperazine derivatives showed significant improvements in depressive behaviors in animal models, indicating that this compound may share similar effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that derivatives of piperazine can exhibit potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 3.12 to 12.5 μg/mL, suggesting that this compound may possess comparable antimicrobial efficacy .

Cardiovascular Effects

Preliminary studies on similar piperazine-containing compounds have reported direct inotropic and vasodilatory effects in isolated heart models. For instance, compounds with similar structures demonstrated enhanced cardiac contractility and reduced vascular resistance when tested in vivo . While specific data on this compound is limited, the presence of the piperazine ring suggests potential cardiovascular benefits.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including amination and alkylation processes. A simplified synthetic pathway can be outlined as follows:

  • Preparation of Piperazine Derivative : Reaction of 4-amino-2-methylphenol with piperazine.
  • Formation of Ethanol Side Chain : Alkylation with ethylene oxide or similar reagents to introduce the ethanol moiety.

Case Studies and Research Findings

Several studies have focused on the biological activity of piperazine derivatives:

StudyCompoundBiological ActivityFindings
Various Piperazine DerivativesAntidepressantSignificant reduction in depressive behaviors in animal models.
Piperazine-based AntimicrobialsAntimicrobialMIC values between 3.12 - 12.5 μg/mL against bacterial strains.
Piperazine CompoundsCardiovascularEnhanced contractility and vasodilation observed in isolated heart studies.

Properties

IUPAC Name

2-[4-(4-amino-2-methylphenyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-11-10-12(14)2-3-13(11)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIWSLHKXHTLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol
Reactant of Route 2
Reactant of Route 2
2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol
Reactant of Route 3
Reactant of Route 3
2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol
Reactant of Route 4
Reactant of Route 4
2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol
Reactant of Route 5
Reactant of Route 5
2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol
Reactant of Route 6
2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.